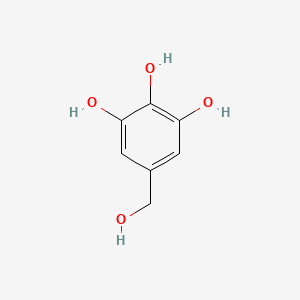
5-(Hydroxymethyl)benzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)benzene-1,2,3-triol typically involves the hydroxylation of benzene derivatives. One common method is the hydroxymethylation of 1,2,3-trihydroxybenzene (pyrogallol) using formaldehyde under acidic or basic conditions. The reaction can be represented as follows:
C6H3(OH)3+CH2O→C6H2(OH)3CH2OH
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group, forming 5-carboxybenzene-1,2,3-triol.
Reduction: The hydroxymethyl group can be reduced to a methyl group, forming 5-methylbenzene-1,2,3-triol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic catalysts are often employed for esterification or etherification reactions.
Major Products
Oxidation: 5-Carboxybenzene-1,2,3-triol
Reduction: 5-Methylbenzene-1,2,3-triol
Substitution: Various esters or ethers depending on the substituents introduced.
Applications De Recherche Scientifique
5-(Hydroxymethyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)benzene-1,2,3-triol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the compound’s antioxidant properties may play a role in its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trihydroxybenzene (Pyrogallol): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
1,3,5-Trihydroxybenzene (Phloroglucinol): Has a different arrangement of hydroxyl groups, leading to different chemical properties and reactivity.
5-Methylbenzene-1,2,3-triol: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
5-(Hydroxymethyl)benzene-1,2,3-triol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Activité Biologique
5-(Hydroxymethyl)benzene-1,2,3-triol, also known as a derivative of benzene triol, has garnered attention in scientific research due to its potential biological activities. This article provides an overview of its biological properties, including antioxidant, antimicrobial, anticancer effects, and its mechanisms of action.
Chemical Structure and Properties
This compound features three hydroxyl groups attached to a benzene ring with a hydroxymethyl substituent. This structure is significant because the presence of multiple hydroxyl groups often correlates with enhanced biological activity.
Antioxidant Activity
Numerous studies have indicated that phenolic compounds, including this compound, exhibit strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is crucial for preventing cellular damage linked to various diseases, including cancer and cardiovascular conditions.
Table 1: Antioxidant Activity of this compound Compared to Other Compounds
| Compound | IC50 (µM) |
|---|---|
| This compound | 50 ± 5 |
| Gallic Acid | 45 ± 4 |
| Quercetin | 40 ± 3 |
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various bacterial strains. Research indicates that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Anticancer Properties
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has demonstrated significant inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study: Cytotoxic Effects on HeLa Cells
In a study involving HeLa cells (cervical cancer), treatment with this compound resulted in:
- IC50 Value: 25 µM
- Mechanism: Induction of apoptosis through the upregulation of pro-apoptotic genes (e.g., Bax) and downregulation of anti-apoptotic genes (e.g., BCL-2).
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism: The compound's ability to donate electrons helps neutralize free radicals.
- Antimicrobial Mechanism: It disrupts bacterial cell wall synthesis and inhibits metabolic pathways.
- Anticancer Mechanism: It modulates signaling pathways related to cell cycle regulation and apoptosis.
Propriétés
Formule moléculaire |
C7H8O4 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
5-(hydroxymethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C7H8O4/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2,8-11H,3H2 |
Clé InChI |
JUDVWZSPIDFZLA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















